molecular formula C16H22FN3O2 B2935392 N'-(3-fluoro-4-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide CAS No. 953224-18-5

N'-(3-fluoro-4-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide

Cat. No.: B2935392
CAS No.: 953224-18-5
M. Wt: 307.369
InChI Key: CECSOCLPXXAABV-UHFFFAOYSA-N
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Description

N’-(3-fluoro-4-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide is a synthetic organic compound characterized by its unique chemical structure

Scientific Research Applications

N’-(3-fluoro-4-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is being conducted to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Preparation Methods

The synthesis of N’-(3-fluoro-4-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

    Formation of the 3-fluoro-4-methylphenyl intermediate: This step involves the fluorination of a methylphenyl compound under controlled conditions.

    Synthesis of the 1-methylpiperidin-4-yl intermediate: This step involves the preparation of the piperidine derivative through a series of reactions, including alkylation and cyclization.

    Coupling of the intermediates: The final step involves the coupling of the two intermediates under specific reaction conditions to form the target compound.

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity, as well as the use of advanced techniques such as continuous flow synthesis.

Chemical Reactions Analysis

N’-(3-fluoro-4-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N’-(3-fluoro-4-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N’-(3-fluoro-4-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide can be compared with other similar compounds, such as:

    N’-(3-fluoro-4-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide analogs: These compounds have similar structures but may differ in the position or type of substituents.

    Other fluorinated phenyl compounds: These compounds share the fluorinated phenyl group but may have different functional groups or side chains.

    Piperidine derivatives: These compounds contain the piperidine ring but may have different substituents or modifications.

Properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O2/c1-11-3-4-13(9-14(11)17)19-16(22)15(21)18-10-12-5-7-20(2)8-6-12/h3-4,9,12H,5-8,10H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECSOCLPXXAABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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